molecular formula C12H18N2O2 B14243395 3-(tert-pentyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione

3-(tert-pentyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B14243395
M. Wt: 222.28 g/mol
InChI Key: REVGNUIMKCBNQX-UHFFFAOYSA-N
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Description

3-(tert-pentyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that features a pyrimidine ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-pentyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-dimethylbarbituric acid with tert-pentylamine in the presence of a suitable catalyst can yield the desired compound . The reaction typically requires heating under reflux conditions and may involve solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(tert-pentyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(tert-pentyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(tert-pentyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(tert-pentyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tert-pentyl group and fused ring system differentiate it from other similar compounds, potentially leading to unique interactions with molecular targets .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

3-(2-methylbutan-2-yl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione

InChI

InChI=1S/C12H18N2O2/c1-4-12(2,3)14-10(15)8-6-5-7-9(8)13-11(14)16/h4-7H2,1-3H3,(H,13,16)

InChI Key

REVGNUIMKCBNQX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)N1C(=O)C2=C(CCC2)NC1=O

Origin of Product

United States

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